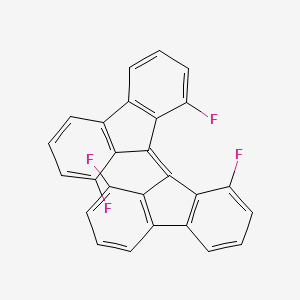
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a chemical compound known for its unique structure and properties. It belongs to the class of fluorene derivatives, which are compounds containing a fluorene moiety. This compound is characterized by the presence of fluorine atoms at specific positions, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired positions using fluorinating agents such as elemental fluorine or fluorine-containing reagents.
Cyclization: Formation of the fluorene core through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Ylidene Formation: Introduction of the ylidene group through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to form reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Aplicaciones Científicas De Investigación
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene depends on its specific application:
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes.
Material Science: Functions as a key component in the formation of conductive or light-emitting materials, influencing their electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenone: Lacks the fluorine atoms and ylidene group, resulting in different chemical properties.
1,8-Difluoro-9H-fluorene: Similar structure but without the ylidene group, affecting its reactivity and applications.
9,9-Difluoro-9H-fluorene: Contains fluorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is unique due to the specific placement of fluorine atoms and the presence of the ylidene group, which confer unique electronic and steric properties. These features make it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
917949-66-7 |
|---|---|
Fórmula molecular |
C26H12F4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
9-(1,8-difluorofluoren-9-ylidene)-1,8-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
Clave InChI |
WHFUTKPFEASNHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=C3C4=C(C=CC=C4F)C5=C3C(=CC=C5)F)C6=C2C=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


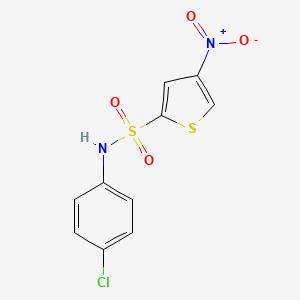
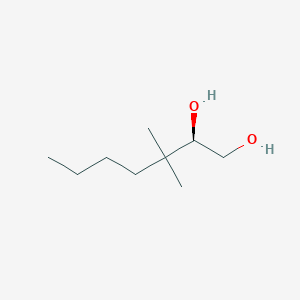
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
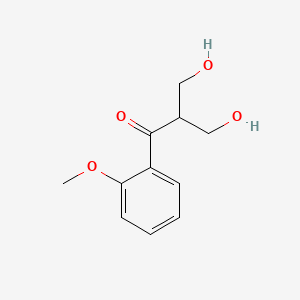
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
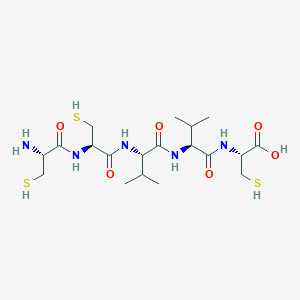
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)

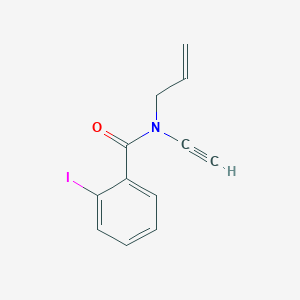

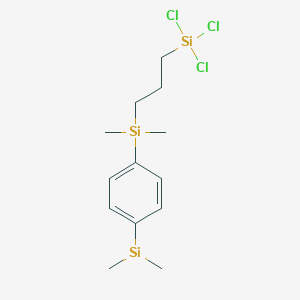
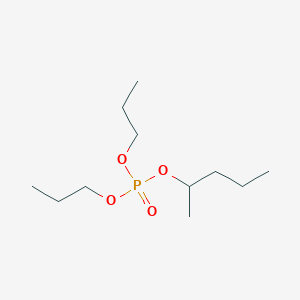

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
